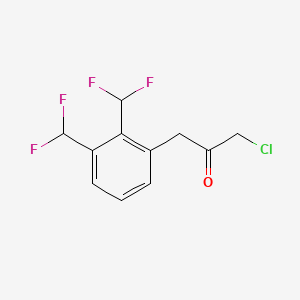
(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chlorinated, cyclopropyl-substituted aromatic ring. Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl chlorides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity .
化学反応の分析
Types of Reactions: (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The chlorine atom on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Pd(dppf)Cl2, B2Pin2, potassium acetate, toluene, 80-100°C.
Oxidation: Hydrogen peroxide, sodium perborate, aqueous conditions.
Substitution: Nucleophiles (amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), room temperature to reflux.
Major Products:
Biaryls or substituted alkenes: from Suzuki-Miyaura coupling.
Phenols: from oxidation reactions.
Substituted aromatic compounds: from nucleophilic substitution.
科学的研究の応用
(2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in enzyme inhibition .
類似化合物との比較
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Chlorophenylboronic acid
Comparison: (2-Chloro-4-cyclopropyl-6-methylphenyl)boronic acid is unique due to the presence of the cyclopropyl and methyl groups on the aromatic ring, which can influence its reactivity and steric properties. Compared to phenylboronic acid, it offers additional sites for functionalization and can participate in more diverse chemical reactions . The chlorine substituent also provides a handle for further derivatization through nucleophilic substitution .
特性
分子式 |
C10H12BClO2 |
|---|---|
分子量 |
210.47 g/mol |
IUPAC名 |
(2-chloro-4-cyclopropyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-8(7-2-3-7)5-9(12)10(6)11(13)14/h4-5,7,13-14H,2-3H2,1H3 |
InChIキー |
BXXGXMAXNOFVFY-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=C(C=C1C)C2CC2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


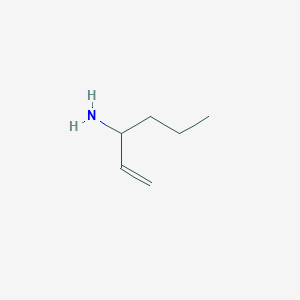
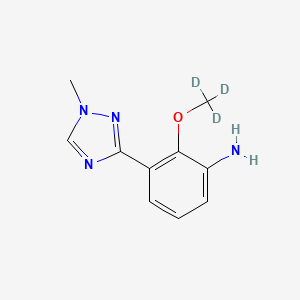
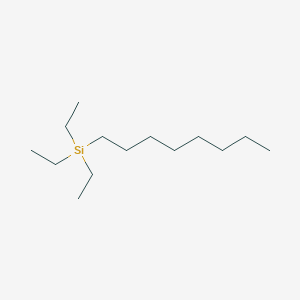
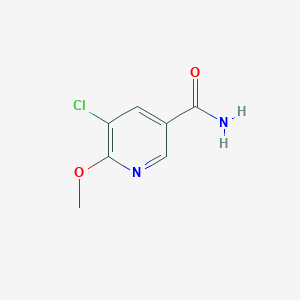
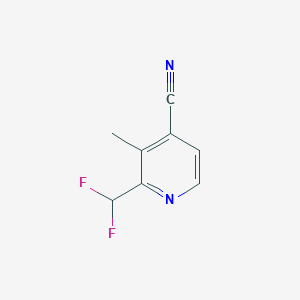
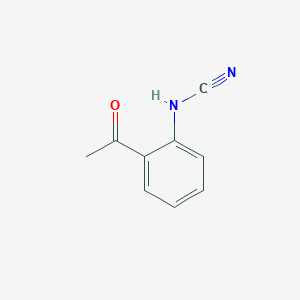

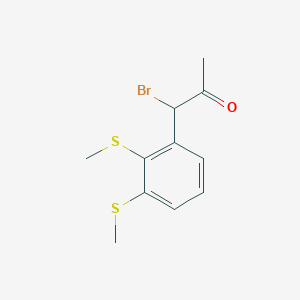
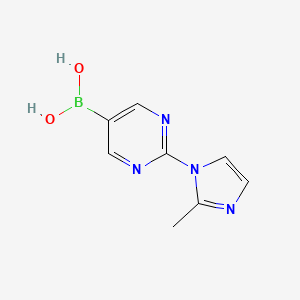
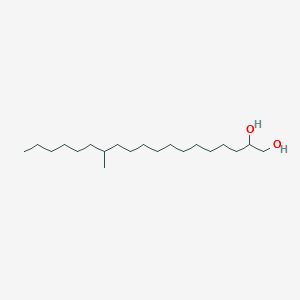
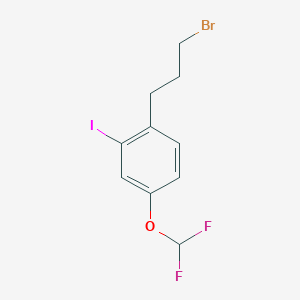
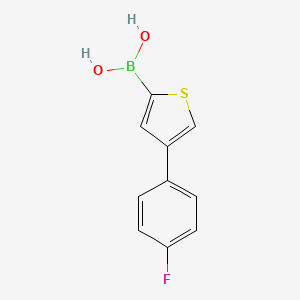
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
